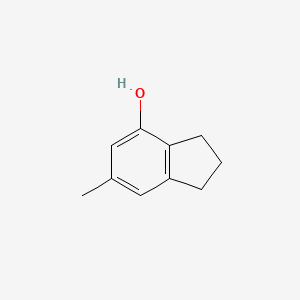
Levothyroxine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levothyroxine sodium, also known as this compound, is the sodium salt form of the synthetic thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is also used in the management of thyroid cancer and goiter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium thyroxine involves several steps. One common method starts with the iodination of tyrosine to produce diiodotyrosine. This intermediate is then coupled to form thyroxine. The final step involves converting thyroxine to its sodium salt form, sodium thyroxine .
Industrial Production Methods: Industrial production of sodium thyroxine typically involves chemical synthesis starting from tyrosine. The process includes iodination, coupling, and conversion to the sodium salt. The produced hormone is often incorporated into drugs as its sodium salt, levothyroxine sodium .
Chemical Reactions Analysis
Types of Reactions: Levothyroxine sodium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thyroxine to its active form, triiodothyronine (T3).
Reduction: Can occur under specific conditions, although less common.
Substitution: Involves the replacement of iodine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Typically involves deiodinase enzymes in biological systems.
Substitution: Can involve various halogenating agents under controlled conditions.
Major Products Formed:
Triiodothyronine (T3): The active form of the hormone.
Diiodothyronine: A less active form produced through deiodination.
Scientific Research Applications
Levothyroxine sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying thyroid hormone analogs and their interactions.
Biology: Essential for studying thyroid function and metabolism.
Medicine: Widely used in the treatment of hypothyroidism, thyroid cancer, and goiter. .
Industry: Used in the pharmaceutical industry for the production of thyroid hormone replacement drugs.
Mechanism of Action
Levothyroxine sodium acts by replacing the deficient thyroid hormone in the body. It is converted to triiodothyronine (T3) in peripheral tissues, which then binds to thyroid hormone receptors in the nucleus. This binding regulates the transcription of various genes involved in metabolism, growth, and development .
Comparison with Similar Compounds
Triiodothyronine (T3): The active form of thyroid hormone.
Liothyronine: A synthetic form of triiodothyronine.
Desiccated Thyroid Extract: Contains both T3 and T4 in a natural form
Comparison:
Sodium Thyroxine vs. Triiodothyronine: Levothyroxine sodium (T4) is a prohormone that is converted to the active form, triiodothyronine (T3), in the body.
Sodium Thyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than sodium thyroxine but requires more frequent dosing.
Sodium Thyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains both T3 and T4, providing a more natural hormone replacement but with less precise dosing compared to synthetic forms.
This compound remains a critical compound in the treatment of thyroid-related disorders and continues to be a focus of extensive research in various scientific fields.
Properties
Molecular Formula |
C15H11I4NNaO4 |
|---|---|
Molecular Weight |
799.86 g/mol |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |
InChI Key |
BRLSOHUOWVCKNI-YDALLXLXSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4,8-Trioxaspiro[4.5]decane-7,9-dione](/img/structure/B8793329.png)

![2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)



![5H-Benzo[c][1,6]naphthyridin-6-one](/img/structure/B8793377.png)

